molecular formula C9H12FNO3 B1489234 (E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2014608-76-3

(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No. B1489234
CAS RN: 2014608-76-3
M. Wt: 201.19 g/mol
InChI Key: FVYWVWAZFBFUGL-OWOJBTEDSA-N
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Description

(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-Fluoropiperidic acid, is an organic compound classified as a carboxylic acid. It is a colorless solid that is soluble in water and other organic solvents. 4-Fluoropiperidic acid has been used in a variety of scientific and medical research applications, including drug development and drug delivery. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Characterization of Complexes

Complexes of similar structures have been synthesized and characterized, highlighting their potential in magnetic and thermal properties studies. For instance, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions have been synthesized, showcasing their thermal and magnetic properties through various physico-chemical methods (Ferenc et al., 2017).

Potential Neuroprotective Agents

A series of derivatives have been identified as potent inhibitors of kynurenine-3-hydroxylase, with implications for neuroprotection. This highlights the compound's role in preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in cultured human peripheral blood monocyte-derived macrophages, suggesting a potential application in treating neurodegenerative diseases (Drysdale et al., 2000).

Building Blocks in Organic Synthesis

The compound and its derivatives serve as building blocks in the synthesis of biologically active compounds, with efficient protocols developed for their synthesis. This includes the use of microwave assistance and specific catalysts to prepare target acids from aromatic ketones and glyoxylic acid, yielding pure products. Such methodologies facilitate the fast preparation of these acids, underscoring their versatility and utility in organic synthesis (Tolstoluzhsky et al., 2008).

Spectrophotometric and Fluorimetric Applications

The use of aroylacrylic acid derivatives in spectrophotometric and fluorimetric determinations of aliphatic thiol compounds showcases the compound's utility in analytical chemistry. This application involves the rapid and selective reaction with thiol compounds under mild conditions to form stable fluorescent thiol adducts, which can be determined spectrophotometrically and fluorimetrically (Cavrini et al., 1988).

Antibacterial and Antimicrobial Applications

Research into novel heterocyclic compounds derived from the compound has been performed, with some studies focusing on their antibacterial activities. These studies involve the synthesis of a series of aroylacrylic acids, pyridazinones, and furanones derivatives, which were then evaluated for their antibacterial properties, highlighting the compound's potential in developing new antimicrobial agents (El-Hashash et al., 2015).

properties

IUPAC Name

(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h1-2,7H,3-6H2,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYWVWAZFBFUGL-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1F)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-fluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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